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Abstract
Patulin (PAT), a mycotoxin produced by several fungal species, is a common contaminant in

fruits and fruit-based products, with apples being a primary source. Ingestion of patulin poses

a significant health risk, with the gastrointestinal (GI) tract being the first and most affected

biological barrier. This technical guide provides an in-depth overview of the gastrointestinal

effects of patulin ingestion as observed in various animal models. It summarizes key

toxicological data, details experimental methodologies, and elucidates the molecular signaling

pathways involved in patulin-induced intestinal toxicity. The information presented herein is

intended to serve as a comprehensive resource for researchers and professionals involved in

toxicology, food safety, and drug development.

Introduction
Patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a secondary metabolite produced by

molds such as Penicillium, Aspergillus, and Byssochlamys species.[1][2] Its presence in food,

particularly in apples and apple-derived products, raises public health concerns due to its toxic

effects.[1] Animal studies have been instrumental in characterizing the toxicological profile of

patulin, revealing the gastrointestinal tract as a primary target for its adverse effects.[2] In vivo

studies have demonstrated that patulin can cause a range of gastrointestinal issues, including

ulcers, inflammation, and bleeding.[2] This guide will synthesize the current knowledge on the
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subject, with a focus on quantitative data, experimental protocols, and the underlying molecular

mechanisms.

Quantitative Toxicological Data
The following tables summarize the key quantitative data from various animal studies on the

gastrointestinal effects of patulin.

Table 1: Acute Oral Toxicity of Patulin in Rodents

Animal Model Strain
LD50 (mg/kg body
weight)

Reference(s)

Mice 20-100

Rats Sprague-Dawley 55.0 (72-hour)

Rats 20-100

Table 2: Subacute and Chronic Oral Toxicity and Gastrointestinal Effects of Patulin
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Animal
Model

Strain Dose Duration

Key
Gastrointes
tinal
Findings

Reference(s
)

Rats Wistar

24, 84, or 295

mg/L in

drinking

water

4 weeks

Decreased

food and

liquid intake;

fundic ulcers

in the

stomach;

villous

hyperaemia

in the

duodenum.

Rats
Sprague-

Dawley

50% or 75%

of oral LD50

2 weeks

(daily or

every other

day)

Gastric and

intestinal

hyperemia

and

distention;

ulceration

and

inflammation

of the

stomach.

Rats Male
0.1 mg/kg

bw/day (oral)
60 or 90 days

No specific

intestinal

effects noted

in this study

focusing on

the thymus,

but highlights

long-term

exposure

models.
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Rats Dawley
Not specified

(gavage)
Chronic

Benign

tumors in the

fore stomach

and glandular

stomach.

Table 3: Effects of Patulin on Intestinal Barrier Function and Cellular Integrity

Parameter
Animal/Cell
Model

Patulin
Concentration

Effect Reference(s)

Transepithelial

Electrical

Resistance

(TEER)

Caco-2 cells 95 µM Evident reduction

TEER
HT-29 and Caco-

2 cells

Micromolar

concentrations

Rapid and

dramatic

decrease

Intestinal

Permeability
Caco-2 cells Not specified

Increased

passage of

commensal

bacteria

Tight Junction

Protein (ZO-1)
Caco-2 cells Not specified

Considerably

decreased

expression

Glutathione

(GSH) Levels
Rat liver slices 200 µM

Reduced to 25%

of control

Glutathione-S-

Transferase

(GST) Activity

Rat liver slices 200 µM Reduced

Experimental Protocols
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This section details the methodologies for key experiments cited in the study of patulin's

gastrointestinal effects.

Animal Studies for Acute and Subacute Toxicity
Animal Model: Male Sprague-Dawley rats (50-60 g) or Wistar rats.

Patulin Administration: Oral gavage is a common method. For subacute studies, patulin can

be administered in drinking water, often in a citrate buffer (e.g., 1 mM) to ensure stability.

Dosage: For acute toxicity, doses are typically calculated based on the LD50. For subacute

studies, concentrations can range from approximately 24 to 295 mg/L in drinking water.

Duration: Acute studies are often monitored for 72 hours post-administration. Subacute

studies can last for several weeks (e.g., 4 weeks).

Endpoint Analysis:

Gross Pathology: At necropsy, the stomach and intestines are examined for hyperemia,

distention, ulceration, and hemorrhage.

Histopathology: Tissue samples from the stomach, duodenum, jejunum, and ileum are

collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and

stained with hematoxylin and eosin (H&E) for microscopic examination of epithelial

degeneration, inflammation, and ulceration.

Measurement of Intestinal Barrier Function
(Transepithelial Electrical Resistance - TEER)

Cell Culture: Human colon adenocarcinoma cells (Caco-2) or HT-29 cells are cultured on

permeable supports (e.g., Transwell inserts) until they form a confluent monolayer and

differentiate, typically for 21 days for Caco-2 cells.

Patulin Treatment: Patulin, dissolved in a suitable vehicle (e.g., cell culture medium), is

added to the apical side of the cell monolayer at various concentrations.
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TEER Measurement: TEER is measured at different time points using a voltohmmeter (e.g.,

Millicell-ERS). The resistance values are typically corrected for the resistance of the empty

filter and expressed in Ω·cm². A decrease in TEER indicates a disruption of the intestinal

barrier.

Western Blot Analysis of Tight Junction Proteins
Protein Extraction: Intestinal tissue or cultured intestinal epithelial cells are lysed in a suitable

buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein

concentration is determined using a standard assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline

with Tween 20) and then incubated with primary antibodies against tight junction proteins

(e.g., rabbit anti-ZO-1, mouse anti-occludin, rabbit anti-claudin-1). After washing, the

membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system. Band intensities can be quantified using densitometry software.

Assessment of Oxidative Stress
Measurement of Reactive Oxygen Species (ROS): Intestinal tissue homogenates or cultured

cells can be incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein

diacetate (H2DCF-DA). The fluorescence intensity, which is proportional to the amount of

ROS, can be measured using a fluorescence microplate reader or flow cytometry.

Glutathione (GSH) Assay: The levels of reduced glutathione in intestinal tissue homogenates

can be determined using a colorimetric assay kit based on the reaction of GSH with 5,5'-

dithio-bis(2-nitrobenzoic acid) (DTNB).

Lipid Peroxidation Assay: Malondialdehyde (MDA), a product of lipid peroxidation, can be

measured in tissue homogenates using the thiobarbituric acid reactive substances (TBARS)
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assay.

Molecular Signaling Pathways and Mechanisms of
Toxicity
Patulin exerts its toxic effects on the gastrointestinal tract through a multi-faceted mechanism

primarily initiated by its high reactivity with sulfhydryl (-SH) groups of cellular macromolecules.

This initial interaction triggers a cascade of downstream events, including oxidative stress,

disruption of the intestinal barrier, inflammation, and apoptosis.

Experimental Workflow for Investigating Patulin-Induced
Intestinal Toxicity

In Vivo Animal Model In Vitro Cell Culture Model

Endpoint Analyses

Animal Model (e.g., Rats, Mice)

Oral Administration of Patulin

Endpoint Analysis

Histopathology (H&E Staining) Intestinal Barrier Function (TEER) Protein Expression (Western Blot)Oxidative Stress Markers (ROS, GSH) Apoptosis (TUNEL Assay) Inflammatory Cytokines (ELISA)

Intestinal Epithelial Cell Culture (e.g., Caco-2)

Patulin Exposure

Cell-Based Assays

Click to download full resolution via product page

Caption: Experimental workflow for studying patulin's intestinal toxicity.
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Patulin-Induced Disruption of Intestinal Barrier Function
Patulin's ability to react with sulfhydryl groups is a key initiating event in its toxicity. This

reactivity leads to the inhibition of protein tyrosine phosphatases (PTPs), which are crucial

regulators of intestinal epithelial barrier function. The active site of PTPs contains an essential

cysteine residue that is targeted by patulin. Inactivation of PTPs disrupts the phosphorylation

state of tight junction proteins, leading to their mislocalization and degradation. This ultimately

compromises the integrity of the intestinal barrier, as evidenced by a decrease in TEER.

Patulin

Sulfhydryl (-SH) Groups

reacts with

Protein Tyrosine Phosphatase (PTP)

inactivates active site of

PTP Inactivation

Tight Junction Proteins (ZO-1, Occludin, Claudins)

affects phosphorylation of

Tight Junction Disruption

Intestinal Barrier Dysfunction (↓ TEER, ↑ Permeability)
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Click to download full resolution via product page

Caption: Patulin's effect on intestinal barrier via PTP inactivation.

Oxidative Stress and Cellular Damage Signaling
Cascade
The depletion of intracellular glutathione (GSH), a major antioxidant, due to adduct formation

with patulin leads to a state of oxidative stress. This is characterized by an increase in reactive

oxygen species (ROS), which can damage cellular components such as lipids, proteins, and

DNA. Oxidative stress activates several downstream signaling pathways, including the

mitogen-activated protein kinase (MAPK) pathways (p38 and JNK) and the Nrf2 pathway.

Activation of MAPK pathways can lead to inflammation and apoptosis. The Nrf2 pathway is a

cellular defense mechanism against oxidative stress, but its sustained activation can also

contribute to cellular dysfunction. The culmination of these events is cellular apoptosis and

tissue damage, contributing to the observed gastrointestinal pathology.
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Caption: Patulin-induced oxidative stress and downstream signaling.

Conclusion
The ingestion of patulin leads to significant adverse effects on the gastrointestinal tract in

animal models. The primary mechanism of toxicity involves its reactivity with sulfhydryl groups,

leading to the inhibition of crucial enzymes like protein tyrosine phosphatases and the induction

of oxidative stress. These initial events trigger a cascade of cellular responses, including the

disruption of the intestinal barrier, inflammation, and apoptosis, which manifest as macroscopic

and microscopic damage to the gut. The quantitative data and experimental protocols

summarized in this guide provide a valuable resource for researchers investigating the

toxicology of patulin and for the development of strategies to mitigate its harmful effects.
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Further research is warranted to fully elucidate the complex interplay of the signaling pathways

involved and to translate these findings to human health risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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